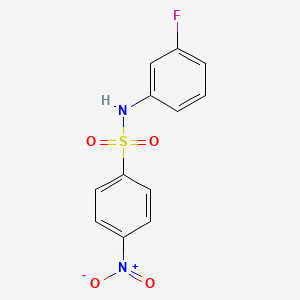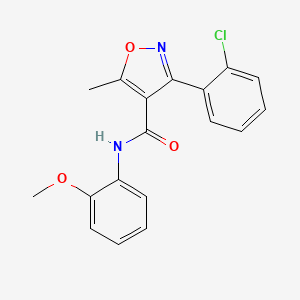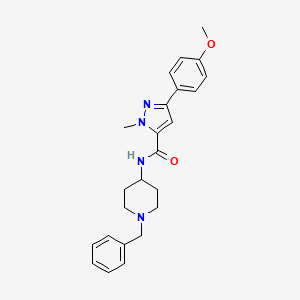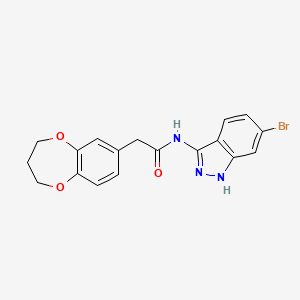
(4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C13H14ClN3O5. It is characterized by the presence of a chloro-substituted dinitrophenyl group and a methylpiperidinyl group attached to a methanone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone typically involves the reaction of 4-chloro-3,5-dinitrobenzoyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol or other nucleophiles in suitable solvents.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s chloro and nitro groups are key functional groups that participate in various biochemical interactions. These interactions can lead to the inhibition of specific enzymes or receptors, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dinitropyrazole: A compound with similar structural features but different functional groups.
(4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone: A structurally related compound with a different substitution pattern.
Uniqueness
(4-Chloro-3,5-dinitrophenyl)(2-methylpiperidin-1-yl)methanone is unique due to its specific combination of chloro, nitro, and piperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H14ClN3O5 |
|---|---|
Molecular Weight |
327.72 g/mol |
IUPAC Name |
(4-chloro-3,5-dinitrophenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H14ClN3O5/c1-8-4-2-3-5-15(8)13(18)9-6-10(16(19)20)12(14)11(7-9)17(21)22/h6-8H,2-5H2,1H3 |
InChI Key |
MRDWSGBCHVQPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11020546.png)


![2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide](/img/structure/B11020580.png)
![N-{[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-alanine](/img/structure/B11020587.png)

![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11020592.png)
![1-[2-(2-methoxyphenyl)ethyl]-5-oxo-N-[6-(trifluoromethyl)pyridin-3-yl]pyrrolidine-3-carboxamide](/img/structure/B11020593.png)

![N-[4-(acetylamino)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11020601.png)

![6-({[2-(2,4-Dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11020622.png)
![Tert-butyl [3-(2,5-dioxopyrrolidin-1-yl)propyl]carbamate](/img/structure/B11020626.png)
![Methyl 4-[(12AS)-2-isobutyl-1,4-dioxo-1,2,3,4,6,7,12,12A-octahydropyrazino[1,2-B]beta-carbolin-6-YL]benzoate](/img/structure/B11020627.png)
